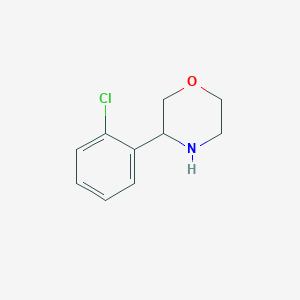

3-(2-Chlorophenyl)morpholine

Übersicht

Beschreibung

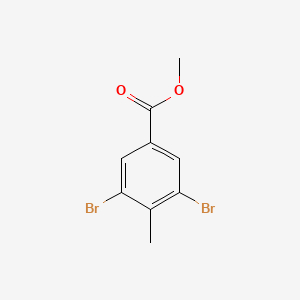

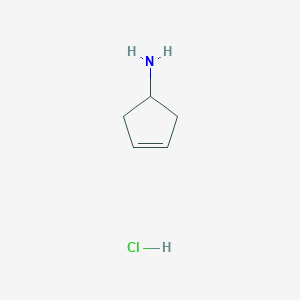

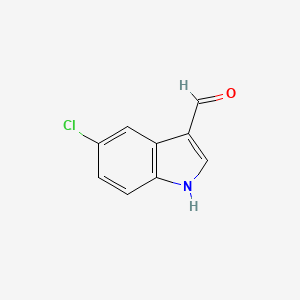

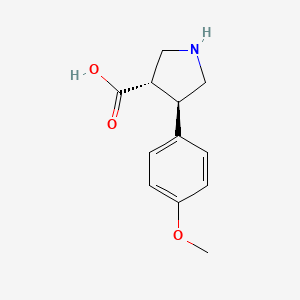

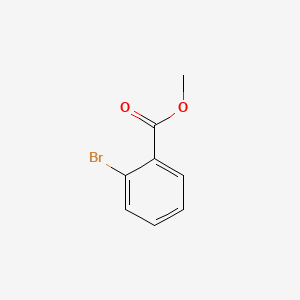

3-(2-Chlorophenyl)morpholine is a chemical compound with the molecular formula C10H12ClNO . It has a molecular weight of 197.66 . The compound is a solid in its physical form .

Synthesis Analysis

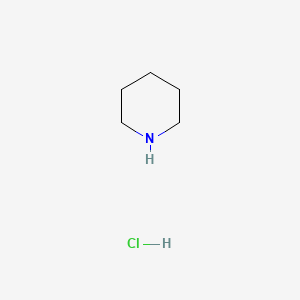

The synthesis of morpholine derivatives, such as 3-(2-Chlorophenyl)morpholine, often involves the use of 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The InChI code for 3-(2-Chlorophenyl)morpholine is 1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 . The compound has an average mass of 197.661 Da and a monoisotopic mass of 197.060745 Da .Physical And Chemical Properties Analysis

3-(2-Chlorophenyl)morpholine is a solid in its physical form . It has a molecular weight of 197.66 .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Chemical Synthesis

- Application Summary : “3-(2-Chlorophenyl)morpholine” is a chemical compound with the molecular formula C10H12ClNO . It is used in chemical synthesis .

- Results or Outcomes : The outcomes would also depend on the specific context of the chemical synthesis. The compound could potentially be used as a building block in the synthesis of more complex molecules .

-

Scientific Field: Pharmacology

- Application Summary : A study has indicated that derivatives of “3-(2-Chlorophenyl)morpholine” have shown potential as anticonvulsant and antinociceptive agents .

- Methods of Application : The study involved the synthesis of a library of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamides .

- Results or Outcomes : The results revealed that several compounds exhibited anticonvulsant activity, and none of them showed significant acute neurological toxicity .

-

Scientific Field: Medicinal Chemistry

- Application Summary : Indole derivatives, which can potentially be synthesized using “3-(2-Chlorophenyl)morpholine”, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Results or Outcomes : The outcomes would also depend on the specific context of the medicinal chemistry research. The indole derivatives could potentially bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

-

Scientific Field: Industrial Chemistry

- Application Summary : Thiophene derivatives, which can potentially be synthesized using “3-(2-Chlorophenyl)morpholine”, are utilized in industrial chemistry and material science as corrosion inhibitors .

- Results or Outcomes : The outcomes would also depend on the specific context of the industrial chemistry research. The thiophene derivatives could potentially play a prominent role in the advancement of organic semiconductors .

-

Scientific Field: Antiviral Research

- Application Summary : Indole derivatives, which can potentially be synthesized using “3-(2-Chlorophenyl)morpholine”, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

-

Scientific Field: Organic Chemistry

- Application Summary : Benzofuran derivatives, which can potentially be synthesized using “3-(2-Chlorophenyl)morpholine”, have shown a variety of properties and applications . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .

- Results or Outcomes : The results showed that the benzofuran derivative is cytotoxic and has antiviral activity with IC50 values of 2.3 and 2.8 μM, respectively .

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOWMAVKTXSVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)